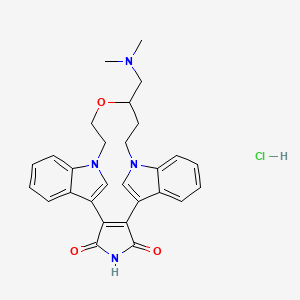

Ruboxistaurin HCl

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ruboxistaurin hydrochloride is a selective inhibitor of protein kinase C beta. It has been investigated for its potential therapeutic effects in treating diabetic retinopathy and other complications associated with diabetes mellitus .

Vorbereitungsmethoden

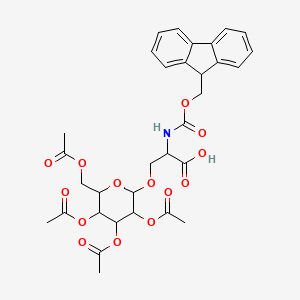

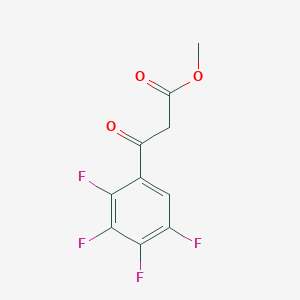

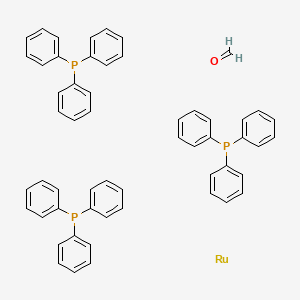

The synthesis of ruboxistaurin hydrochloride involves several steps. The process begins with the preparation of L-2-deoxyribose 1-cyano-3,4-dibenzoate, followed by deprotection to 1-cyano L-2-deoxyribose. This intermediate undergoes oxidative cleavage to form (S)-4-hydroxy-2-(2-hydroxy-ethoxy)-butyronitrile, which is then transformed into the methanesulfonic acid (S)-3-cyano-3-(2-methanesulfonyloxyethoxy)-propyl ester. This ester is coupled with 1-substituted-3,4-bis(3-indolyl)maleimide to yield 9H,18H-5,21:12,17-dimethenodibenzo[e,k]pyrrolo[3,4-h][1,4,13]oxadiazacyclohexadecine-18,20(19H)-dione, 6,7,10,11-tetrahydro-19-substituted-9(S)-cyano. The final steps involve methylation of the amino group and deprotection to form ruboxistaurin .

Analyse Chemischer Reaktionen

Ruboxistaurin hydrochloride undergoes various chemical reactions, including competitive and reversible inhibition of protein kinase C beta isozymes. The compound exhibits ATP-dependent competitive inhibition with IC50 values of 4.7 nM for protein kinase C beta I and 5.9 nM for protein kinase C beta II . Common reagents used in these reactions include ATP and various protein kinase C substrates. The major products formed from these reactions are the inhibited forms of protein kinase C beta isozymes .

Wissenschaftliche Forschungsanwendungen

Ruboxistaurin hydrochloride has been extensively studied for its potential therapeutic applications in treating diabetic retinopathy, a condition caused by microvascular damage and leakage in the retina . The compound has also been investigated for its effects on other diabetic complications, such as nephropathy and neuropathy . In addition to its medical applications, ruboxistaurin hydrochloride has been used in basic scientific research to study the role of protein kinase C beta in various cellular processes .

Wirkmechanismus

Ruboxistaurin hydrochloride exerts its effects by selectively inhibiting protein kinase C beta isozymes. The inhibition is competitive and reversible, with the compound binding to the ATP-binding site of the enzyme . This inhibition prevents the phosphorylation of downstream targets, thereby modulating various cellular processes such as cell growth, differentiation, and apoptosis . The molecular targets of ruboxistaurin hydrochloride include protein kinase C beta I and protein kinase C beta II .

Vergleich Mit ähnlichen Verbindungen

Ruboxistaurin hydrochloride is part of the bisindolylmaleimide family of compounds, which are known for their protein kinase C inhibitory activity . Similar compounds include staurosporine, which is a natural product and a potent inhibitor of protein kinase C, and other synthetic analogues such as bisindolylmaleimide I and bisindolylmaleimide II . Ruboxistaurin hydrochloride is unique in its selectivity for protein kinase C beta isozymes, whereas other compounds in this family may inhibit multiple protein kinase C isozymes .

Eigenschaften

IUPAC Name |

18-[(dimethylamino)methyl]-17-oxa-4,14,21-triazahexacyclo[19.6.1.17,14.02,6.08,13.022,27]nonacosa-1(28),2(6),7(29),8,10,12,22,24,26-nonaene-3,5-dione;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28N4O3.ClH/c1-30(2)15-18-11-12-31-16-21(19-7-3-5-9-23(19)31)25-26(28(34)29-27(25)33)22-17-32(13-14-35-18)24-10-6-4-8-20(22)24;/h3-10,16-18H,11-15H2,1-2H3,(H,29,33,34);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYQIEYDJYFVLPO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1CCN2C=C(C3=CC=CC=C32)C4=C(C5=CN(CCO1)C6=CC=CC=C65)C(=O)NC4=O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H29ClN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

505.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Potassium;difluoro-[4-(2-methoxyethoxy)phenyl]borane;fluoride](/img/structure/B8020285.png)

![4-(1H-Naphtho[1,8-de][1,3,2]diazaborinin-2(3H)-yl)phenyl acetate](/img/structure/B8020299.png)

![6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione;2,3,5,6-tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoic acid](/img/structure/B8020325.png)

![(4R)-3-[(3S,5S)-5-(dimethylcarbamoyl)pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B8020326.png)

![2-[(2Z)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-[2-({4-[(morpholin-4-yl)methyl]phenyl}methoxy)pyrimidin-4-yl]acetonitrile](/img/structure/B8020339.png)